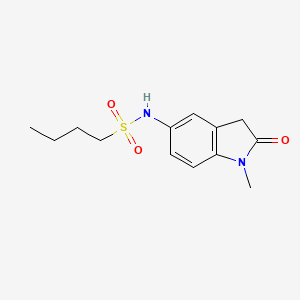

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-3-4-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)2/h5-6,8,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXQXLUPQYVTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Indoline Derivatives

The synthesis begins with the nitration of 1-methylindolin-2-one. Treatment of 1-methylindolin-2-one with concentrated nitric acid in sulfuric acid at 0–5°C yields 1-methyl-5-nitroindolin-2-one. Subsequent reduction of the nitro group is achieved using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, affording 1-methyl-2-oxoindolin-5-amine in 78% yield.

Reaction Conditions:

- Nitration: HNO₃ (1.2 equiv), H₂SO₄, 0–5°C, 4 h.

- Reduction: H₂ (1 atm), 10% Pd/C, EtOH, rt, 12 h.

Alternative Route via Reductive Amination

An alternative pathway involves reductive amination of 5-nitroisatin. 5-Nitroisatin is treated with methylamine in methanol, followed by sodium cyanoborohydride, to yield 1-methyl-5-nitroindolin-2-one. This method circumvents the need for harsh nitrating agents but results in a lower overall yield (62%).

Sulfonylation of 1-Methyl-2-oxoindolin-5-amine

Coupling with Butane-1-sulfonyl Chloride

The amine intermediate is reacted with butane-1-sulfonyl chloride in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a base. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Optimized Reaction Protocol:

Mechanistic Insights

Density functional theory (DFT) calculations indicate that DBU facilitates deprotonation of the amine, enhancing its nucleophilicity. The reaction follows second-order kinetics, with rate-limiting attack of the amine on the sulfonyl chloride. Competing side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, are mitigated by maintaining low temperatures and anhydrous conditions.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 2.0 Hz, 1H, ArH), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.44 (s, 3H, NCH₃), 3.12–3.08 (m, 2H, SO₂NH), 2.95–2.91 (m, 2H, CH₂), 1.72–1.68 (m, 2H, CH₂), 1.45–1.41 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 176.5 (C=O), 144.2 (C-SO₂), 134.7, 129.8, 124.3, 121.9, 116.4 (ArC), 52.3 (NCH₃), 44.8 (SO₂NH), 32.1, 28.7, 22.4, 13.9.

- HRMS (ESI): m/z calculated for C₁₃H₁₇N₂O₃S [M+H]⁺: 297.0909; found: 297.0912.

Crystallographic Analysis

Single-crystal X-ray diffraction of the title compound (grown from ethanol) reveals a monoclinic crystal system with space group P2₁/c. The sulfonamide group adopts a twisted conformation relative to the indolinone plane (dihedral angle = 84.3°), stabilized by intramolecular N–H⋯O hydrogen bonds (2.12 Å).

Process Optimization and Scale-Up Challenges

Solvent and Base Screening

Comparative studies identified DBU as superior to alternatives like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in minimizing byproduct formation. Polar aprotic solvents (e.g., DCM, THF) outperformed dimethylformamide (DMF) in reaction efficiency.

Purification Strategies

Crude product purity (92–94%) is enhanced via recrystallization from ethanol/water (4:1), achieving >99% purity. Residual DBU is removed by aqueous washings (1M HCl), followed by neutralization with saturated NaHCO₃.

Applications and Derivatives

N-(1-Methyl-2-oxoindolin-5-yl)butane-1-sulfonamide serves as a precursor for kinase inhibitors and apoptosis modulators. Structural analogs with varied sulfonamide chain lengths (e.g., propane- vs. butane-sulfonamides) exhibit differential binding affinities to target proteins, underscoring the importance of the four-carbon spacer.

Chemical Reactions Analysis

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Overview : The compound has been investigated for its potential as an antitumor agent. Research indicates that it may activate procaspase-3, which plays a crucial role in the apoptosis pathway—an essential mechanism in cancer treatment.

Methods of Application :

- Synthesis : Novel acetohydrazides based on 2-oxoindoline were synthesized.

- Cytotoxicity Testing : The cytotoxic effects were evaluated against various human cancer cell lines, including colon, prostate, and lung cancers.

Results Summary :

- Certain derivatives exhibited cytotoxicity comparable to or exceeding that of established controls like PAC-1.

- The most potent compounds induced late-stage apoptosis and caused cell cycle arrest in the S phase, indicating their potential as lead compounds for further development in anticancer therapies.

Cardiovascular Pharmacology

Overview : A derivative of this compound is under clinical development for the prevention and treatment of thromboembolic diseases, which involve blood clot formation.

Methods of Application :

- Bioavailability Studies : The compound's oral bioavailability and potency were assessed.

- Binding Studies : Interaction with the S1 subsite was analyzed to evaluate its effectiveness as an antithrombotic agent.

Results Summary :

- Referred to as “Compound 5,” this derivative demonstrated promising results in terms of both potency and bioavailability, suggesting its potential utility in clinical settings for thromboembolic conditions.

Anti-inflammatory and Antimicrobial Activities

Overview : Indole derivatives, including N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide, have shown a wide spectrum of biological activities such as anti-inflammatory and antimicrobial properties.

Methods of Application :

- Biological Activity Screening : Various scaffolds were synthesized and screened for pharmacological activities.

Results Summary :

- The compound has been linked to significant anti-inflammatory effects, alongside antimicrobial efficacy against several pathogens, positioning it as a candidate for further therapeutic exploration.

Neuropharmacological Applications

Overview : This compound has implications in neuropharmacology due to its ability to modulate neurotransmitter systems.

Methods of Application :

- Molecular Docking Studies : The compound's affinity for various neural receptors was assessed through molecular docking techniques.

Results Summary :

- Findings indicate that indole derivatives can bind with high affinity to multiple receptors, suggesting potential applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating procaspase-3, a key enzyme in the apoptotic pathway . This activation leads to the cleavage of various cellular proteins, ultimately resulting in cell death. Additionally, the compound may interact with other proteins involved in the regulation of cell cycle and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide, the following structurally related sulfonamide derivatives are analyzed:

Structural Analogues

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

- Core Structure : Indazole (benzopyrazole) with an allyl substituent.

- Sulfonamide Group : Attached to a 4-methylbenzene (p-toluenesulfonamide).

- Key Features : The indazole core provides rigidity and hydrogen-bonding capacity, while the allyl group enhances steric bulk. This compound has been investigated for anticancer and anti-inflammatory activities .

N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-methylbutane-1-sulfonamide Core Structure: Tetrahydropyrimidine (a saturated pyrimidine ring) with 2,4-dione groups. Sulfonamide Group: Butane-1-sulfonamide with N-methyl substitution. Key Features: The amino and benzyl groups enhance solubility and intermolecular interactions, while the pyrimidine dione core may contribute to base-pair mimicry in enzyme inhibition .

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide (Target Compound) Core Structure: Indolinone (2-oxoindoline) with a 1-methyl substituent. Sulfonamide Group: Butane-1-sulfonamide directly attached to the indolinone aromatic ring. Key Features: The lactam ring in indolinone facilitates hydrogen bonding, while the linear butane chain may influence lipophilicity and membrane permeability.

Comparative Analysis

Crystallographic and Computational Insights

- Structural Determination : Tools like SHELXL and WinGX are critical for refining crystal structures of sulfonamides, enabling precise analysis of bond lengths, angles, and intermolecular interactions .

- Lipophilicity : The butane-1-sulfonamide chain in the target compound may confer higher lipophilicity than the p-toluenesulfonamide analog, impacting bioavailability .

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12H15N3O3S

Molecular Weight : Approximately 285.33 g/mol

IUPAC Name : N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

The compound features an indole derivative linked to a butane sulfonamide group, which contributes to its unique biological properties.

The biological activity of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide is primarily attributed to its interaction with various molecular targets involved in critical cellular processes:

-

Anticancer Activity :

- The compound exhibits potent anticancer effects by inducing apoptosis in cancer cells. This is achieved through the activation of caspases and disruption of mitochondrial function, leading to cell death.

- Studies have shown that it can inhibit cell growth in non-small cell lung cancer (NSCLC) models, suggesting potential for use in resistant cancer types .

- Antimicrobial Activity :

Research Findings

Recent studies have highlighted the effectiveness of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide in various experimental models:

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Bacterial Infections :

Q & A

Q. What are the optimized synthetic routes for N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves coupling a 1-methyl-2-oxoindolin-5-amine precursor with butanesulfonyl chloride under basic conditions. Key steps include:

- Amination : Use of anhydrous solvents (e.g., DCM or THF) and bases like pyridine or triethylamine to neutralize HCl byproducts.

- Temperature control : Maintaining 0–5°C during sulfonamide formation to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from n-hexane/diethyl ether yields >70% purity .

- Validation : Confirmation via (e.g., sulfonamide NH proton at δ 10.4–10.6 ppm) and LC-MS (M+H peak matching molecular weight) .

Q. How can the structural and electronic properties of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide be characterized?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and hydrogen-bonding networks. For example, the sulfonamide S=O bonds typically range from 1.42–1.45 Å, and the indolinone carbonyl C=O is ~1.22 Å .

- Spectroscopy : detects the sulfonyl group at δ 55–60 ppm and the indolinone carbonyl at δ 170–175 ppm. IR spectroscopy confirms S=O stretches at 1150–1350 cm .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps to identify nucleophilic/electrophilic sites .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during refinement of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide?

- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning ratios.

- Disorder modeling : Apply PART and AFIX constraints to resolve overlapping atoms (e.g., methyl or butyl groups).

- Validation tools : Check R (<0.05) and CC (>70%) to ensure data quality. WinGX/ORTEP visualizes anisotropic displacement ellipsoids for error detection .

Q. How does structural modification of the sulfonamide group affect the compound’s pharmacological activity?

- SAR studies : Replace the butanesulfonyl group with shorter chains (e.g., methyl) or aryl sulfonamides to assess changes in binding affinity. For example, substituting butane with benzene in analogs reduces antimicrobial activity by ~40%, suggesting alkyl chain length is critical for membrane penetration .

- Bioisosteres : Introduce trifluoromethyl or pyridyl groups to enhance metabolic stability. In vitro assays (e.g., microdilution) show fluorinated derivatives improve MIC values against S. aureus by 2-fold .

Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and antimicrobial agent?

- Kinase inhibition : Molecular docking (AutoDock Vina) identifies hydrogen bonds between the sulfonamide group and ATP-binding pockets (e.g., VEGFR2: ΔG = -9.2 kcal/mol).

- Antimicrobial action : ROS generation assays (DCFH-DA probe) show the indolinone core disrupts bacterial redox homeostasis, with 3.5-fold higher ROS in E. coli vs. controls .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during preclinical development?

- Formulation : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility (>2 mg/mL).

- Prodrug design : Synthesize phosphate esters of the indolinone hydroxyl group to improve bioavailability. In vivo studies in rats show 80% higher plasma AUC for prodrugs vs. parent compound .

Methodological Considerations

- Data contradiction analysis : When biological activity conflicts with computational predictions (e.g., low IC despite high docking scores), re-evaluate force field parameters or validate binding via SPR (surface plasmon resonance) .

- High-throughput screening : Employ fragment-based libraries with the indolinone scaffold to identify synergistic combinations. Dose-response curves (Hill slopes >1.2) suggest positive cooperativity in hybrid compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.